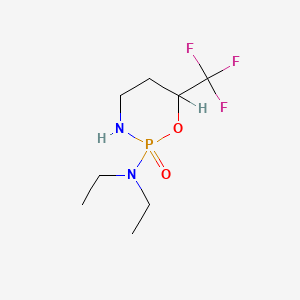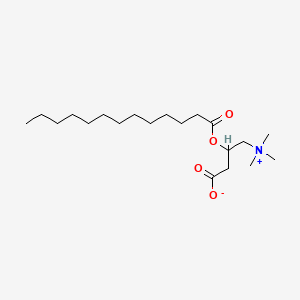
Tridecanoyl carnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecanoyl carnitine is a type of acylcarnitine, which is a derivative of carnitine. Carnitine is an amino acid derivative that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy. This compound specifically involves the esterification of carnitine with tridecanoic acid, a saturated fatty acid with a 13-carbon chain. This compound is significant in various metabolic processes and has been studied for its potential roles in health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecanoyl carnitine can be synthesized through the esterification of carnitine with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as enzymatic esterification, where specific enzymes are used to catalyze the reaction under milder conditions. This method can offer higher specificity and yield compared to traditional chemical methods. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tridecanoyl carnitine can undergo various chemical reactions, including:
Oxidation: The fatty acid moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Tridecanone or tridecanal.
Reduction: Tridecanol.
Substitution: Various substituted carnitine derivatives depending on the nucleophile used.
Scientific Research Applications
Tridecanoyl carnitine has been studied extensively for its roles in various fields:
Chemistry: It serves as a model compound for studying esterification and fatty acid metabolism.
Biology: It is involved in the transport of fatty acids into mitochondria, making it crucial for energy metabolism.
Medicine: It has potential therapeutic applications in treating metabolic disorders and conditions related to fatty acid oxidation.
Industry: It is used in the production of dietary supplements and nutraceuticals due to its role in energy metabolism.
Mechanism of Action
Tridecanoyl carnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining energy homeostasis, especially in tissues with high energy demands such as muscles and the heart. The molecular targets involved include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle system.
Comparison with Similar Compounds
Decanoyl carnitine: Involves a 10-carbon fatty acid chain.
Tetradecanoyl carnitine: Involves a 14-carbon fatty acid chain.
Hexadecanoyl carnitine: Involves a 16-carbon fatty acid chain.
Uniqueness: Tridecanoyl carnitine is unique due to its specific 13-carbon chain length, which may influence its metabolic properties and interactions with enzymes. Compared to shorter or longer acylcarnitines, this compound may have distinct roles in energy metabolism and potential therapeutic applications.
Properties
CAS No. |
142674-35-9 |
|---|---|
Molecular Formula |
C20H39NO4 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-tridecanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C20H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-20(24)25-18(16-19(22)23)17-21(2,3)4/h18H,5-17H2,1-4H3 |
InChI Key |
OLAOWMDKXPIITQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


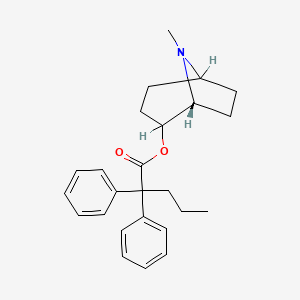
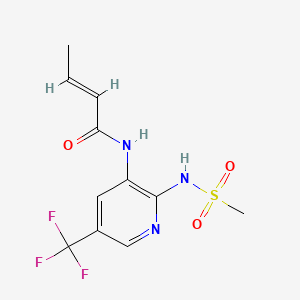

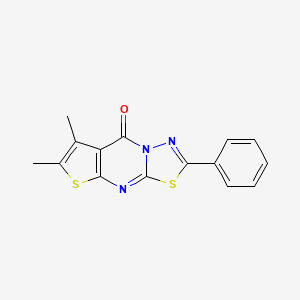

![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)
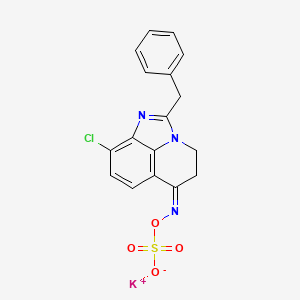
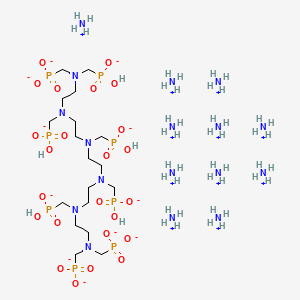
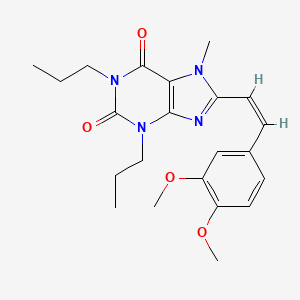
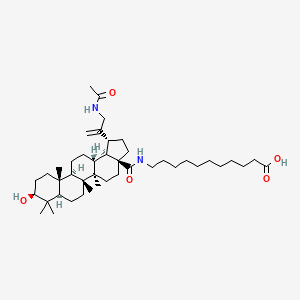
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)

